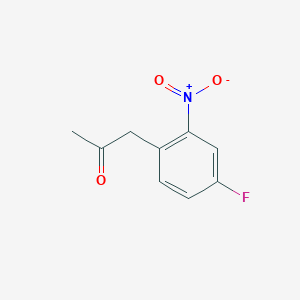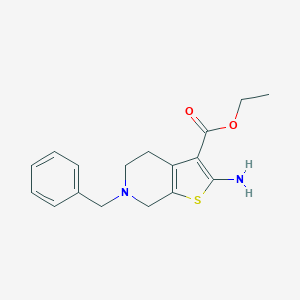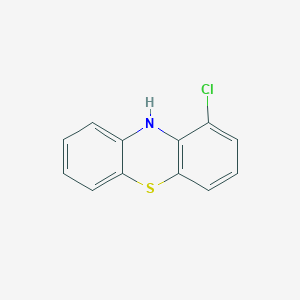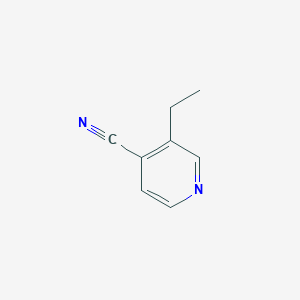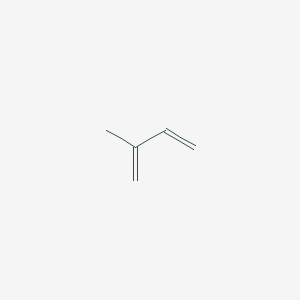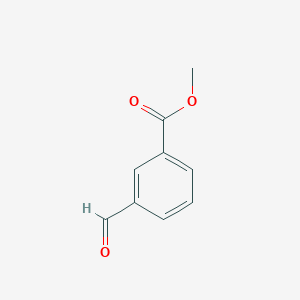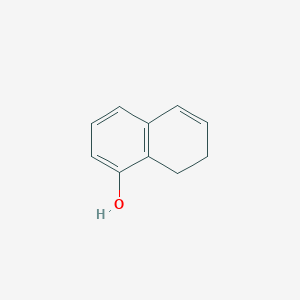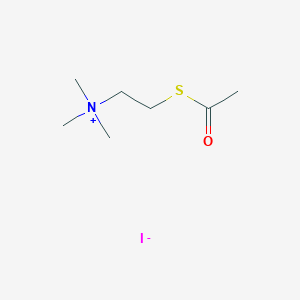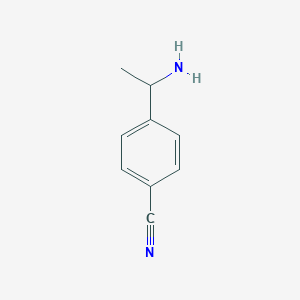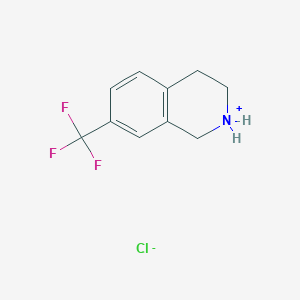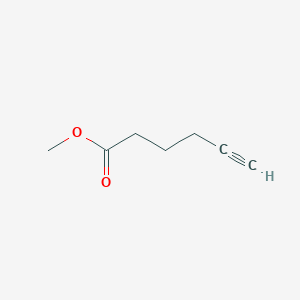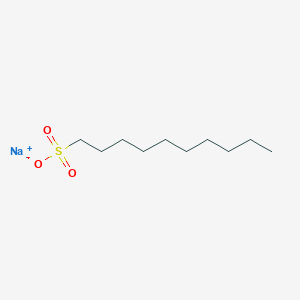![molecular formula C15H22N2O5S B109091 Diethyl-N-[5-Methylamino-2-thenoyl]-L-glutamat CAS No. 112889-02-8](/img/structure/B109091.png)
Diethyl-N-[5-Methylamino-2-thenoyl]-L-glutamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
A convenient method for the synthesis of thieno [3,2-c]pyridinones was developed . A number of thiophene derivatives was prepared, and the possibility of using thiophene desamino derivatives for the design of potentially biologically active molecules was demonstrated .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
2-aminothiophenes were used as starting reagents in a study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Diethyl-N-[5-Methylamino-2-thenoyl]-L-glutamat: ist ein Folat-basierter Inhibitor der Thymidylatsynthase, die für die DNA-Synthese entscheidend ist. Es wird zur Behandlung bestimmter Krebsarten eingesetzt, insbesondere als Antineoplastikum unter dem Namen Raltitrexed . Es hemmt die Proliferation von Krebszellen, indem es die korrekte Bildung von DNA während der Zellteilung verhindert.
Stoffwechselstudien
Die Verbindung wird zu ihren potenteren Polyglutamat-Derivaten metabolisiert, die für das Verständnis des Metabolismus und der Ausscheidung des Arzneimittels wichtig sind . Diese Informationen sind wichtig für die Entwicklung neuer Medikamente mit besserer Wirksamkeit und weniger Nebenwirkungen.
Pharmakokinetik
Die Erforschung der Pharmakokinetik von This compound hilft, das Verhalten des Arzneimittels im Körper zu bestimmen, einschließlich Resorption, Verteilung, Metabolismus und Ausscheidung . Dies ist wichtig für die Dosierungsformulierung und um eine maximale Wirksamkeit bei minimaler Toxizität zu gewährleisten.
Chemische Synthese
Die Verbindung dient als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexerer Moleküle. Sie ist an verschiedenen chemischen Reaktionen beteiligt und kann verwendet werden, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln .
Wirkmechanismus
Target of Action
Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate, also known as Raltitrexed, is a specific, folate-based inhibitor of thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Raltitrexed’s activity is enhanced by rapid cellular entry and polyglutamation, with the polyglutamated derivatives having approximately 100-fold greater inhibitory potency than the parent compound . It inhibits thymidylate synthase, thereby preventing the formation of dTMP and leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of thymidylate synthase by Raltitrexed disrupts the dTMP synthesis pathway , leading to a decrease in dTMP levels . This disruption affects DNA synthesis and repair, causing DNA damage and ultimately leading to cell death .
Pharmacokinetics
Raltitrexed is rapidly and extensively metabolized to its more potent polyglutamate derivatives . The disposition of Raltitrexed in patients is best described by a 3-compartment model with a terminal half-life (t1/2 γ) of 260 hours . It is over 90% bound to plasma protein over the concentration range of 20 to 100 µmol/L . Most of the excreted drug (approximately 20% of the administered dose) is recovered unchanged in the urine within the first 24 hours post-administration . The average clearance of Raltitrexed is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .
Result of Action
The inhibition of thymidylate synthase by Raltitrexed leads to a decrease in dTMP levels, disrupting DNA synthesis and repair . This causes DNA damage and ultimately leads to cell death . In a murine model, Raltitrexed was found to increase the rates of resorbed embryos and growth retardation in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of Raltitrexed can be influenced by various environmental factors. Additionally, patients with compromised renal function are more likely to experience severe antiproliferative toxicity with Raltitrexed . Therefore, a careful evaluation of renal function, particularly in the elderly, is warranted .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDYHGOODXYDK-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

